molecular formula C42H68O13 B192297 saikosaponin B1 CAS No. 58558-08-0

saikosaponin B1

Cat. No.: B192297
CAS No.: 58558-08-0
M. Wt: 781.0 g/mol
InChI Key: ZXCJHOYFGJUMDY-ASRFRNECSA-N
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Description

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential to treat inflammatory diseases, cancers, and immune disorders.

    Industry: Used in the formulation of health supplements and herbal medicines

Mechanism of Action

Target of Action

Saikosaponin B1, a bioactive constituent of Radix Bupleuri, primarily targets the Smoothened (SMO) protein . SMO is a key component of the Hedgehog signaling pathway , which plays a crucial role in cell growth, differentiation, and tissue patterning .

Mode of Action

This compound interacts with SMO to inhibit the Hedgehog signaling pathway . This interaction suppresses the activity of the pathway, leading to changes in cell behavior. Specifically, it inhibits the GLI-luciferase activity in Shh Light II cells stimulated with ShhN CM, as well as Gli1 and Ptch1 mRNA expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . By targeting SMO, this compound inhibits the activation of this pathway, which can lead to the suppression of cell proliferation and migration, and the induction of apoptosis . Additionally, this compound has been found to regulate the NRF2/HO-1 pathway to inhibit ferroptosis .

Pharmacokinetics

Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

This compound has been shown to significantly inhibit tumor growth in medulloblastoma (MB) models . It achieves this by inhibiting the Hedgehog pathway through targeting SMO . Additionally, this compound has been found to alleviate dextran sulfate sodium-induced colitis by up-regulating the NRF2/HO-1 pathway to inhibit ferroptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain intestinal microbes can affect the metabolism and absorption of this compound . Additionally, the multicomponent nature of traditional Chinese medicine (TCM), where this compound is commonly found, can also influence its action .

Safety and Hazards

Saikosaponin B1 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

A detailed plan is provided for the future clinical application of saikosaponins, advocating for more targeted researches to speed up its transition from preclinical trials to clinical practice .

Biochemical Analysis

Biochemical Properties

Saikosaponin B1 plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1), both of which play a major role in cell homeostasis and DNA damage during infection .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with Janus Kinase-3 .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin B1 involves several steps, starting from oleanolic acid, a naturally occurring triterpenoid. The process includes:

Industrial Production Methods: Industrial production of this compound typically involves extraction from Radix Bupleuri using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Saikosaponin B1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

  • Saikosaponin A
  • Saikosaponin D
  • Prosaikosaponin F
  • Prosaikosaponin G
  • Saikosaponin Y
  • Prosaikogenin
  • Clinoposaponin I

Comparison: Saikosaponin B1 is unique due to its specific inhibition of the Hedgehog signaling pathway, which is not as prominently observed in other similar compounds. Additionally, its ability to regulate the NRF2/HO-1 pathway adds to its distinct pharmacological profile .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of saikosaponin B1 involves several steps including acetylation, hydrolysis, oxidation, and glycosylation.", "Starting Materials": [ "Saikosaponin A", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chlorite", "Sodium bromide", "Sodium periodate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Saikosaponin A is acetylated using acetic anhydride and a catalyst such as pyridine to form acetylated saikosaponin A.", "Acetylated saikosaponin A is hydrolyzed using sodium hydroxide to remove the acetyl groups and form saikosaponin B.", "Saikosaponin B is oxidized using sodium chlorite and hydrochloric acid to form saikosaponin B1.", "Saikosaponin B1 is glycosylated using a suitable sugar donor such as glucose or galactose in the presence of a glycosyltransferase enzyme to form the final product." ] }

CAS No.

58558-08-0

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1

InChI Key

ZXCJHOYFGJUMDY-ASRFRNECSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O

Origin of Product

United States

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